molecular formula C15H29NO7 B8133388 t-Boc-Aminooxy-PEG2-CH2CO2tBu

t-Boc-Aminooxy-PEG2-CH2CO2tBu

Cat. No.: B8133388
M. Wt: 335.39 g/mol
InChI Key: MEHVCDXVCGIAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-Aminooxy-PEG2-CH2CO2tBu is a chemical compound used primarily in bioconjugation and chemical biology. It is a heterobifunctional molecule, meaning it has two different functional groups that can react with different types of molecules. This compound is valuable in bioconjugation applications, allowing for selective and controlled modification of biomolecules such as proteins, peptides, and other bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-PEG2-CH2CO2tBu typically involves the protection of aminooxy groups with a tert-butoxycarbonyl (t-Boc) group. The process generally includes the following steps:

    Protection of Aminooxy Group: The aminooxy group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    PEGylation: The protected aminooxy group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

    Carboxylation: The PEGylated intermediate is further reacted with a carboxylating agent to introduce the carboxyl group.

    Final Protection: The final step involves the protection of the carboxyl group with tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

    Purification: The compound is purified using techniques such as column chromatography or recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG2-CH2CO2tBu undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the t-Boc group.

    Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as activators.

    Click Chemistry: Sodium acetate and hydroxylamine are used for oxime formation.

Major Products Formed

    Deprotected Aminooxy Compound: Removal of the t-Boc group yields the free aminooxy compound.

    Amide Products: Reaction with primary amines forms stable amide bonds.

    Oxime Products: Click chemistry with aldehydes or ketones forms oxime linkages.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Boc-Aminooxy-PEG2-CH2CO2tBu is unique due to its combination of functional groups and PEG spacer, which provide:

Properties

IUPAC Name

tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO7/c1-14(2,3)22-12(17)11-20-8-7-19-9-10-21-16-13(18)23-15(4,5)6/h7-11H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHVCDXVCGIAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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